3-Fmoc-4-Diaminobenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

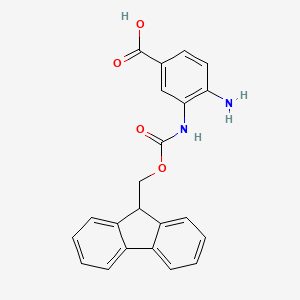

3-Fmoc-4-diaminobenzoic acid, also known as Fmoc-Dbz-OH, is a white to off-white crystalline powder . It has a molecular formula of C22H18N2O4 and a molecular weight of 374.4 .

Synthesis Analysis

A one-step method for synthesizing 3-Fmoc-4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin. The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40–94% yield without any purification step in addition to precipitation except for histidine .

Molecular Structure Analysis

The molecular structure of 3-Fmoc-4-diaminobenzoic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Chemical Reactions Analysis

The thioester surrogate 3,4-diaminobenzoic acid (Dbz) facilitates the efficient synthesis of peptide thioesters by Fmoc chemistry solid phase peptide synthesis and the optional attachment of a solubility tag at the C-terminus . The protection of the partially deactivated ortho-amine of Dbz is necessary to obtain contamination-free peptide synthesis .

Physical And Chemical Properties Analysis

3-Fmoc-4-diaminobenzoic acid is a white to off-white crystalline powder . It has a melting point of over 238 °C . Its molecular weight is 374.4 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthese von beladenen Diaminobenzoat-Harzen

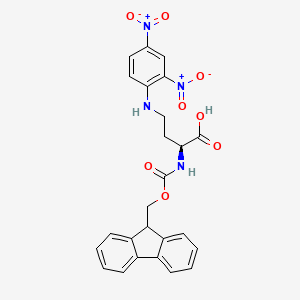

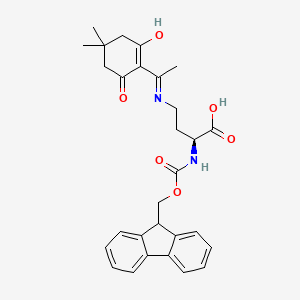

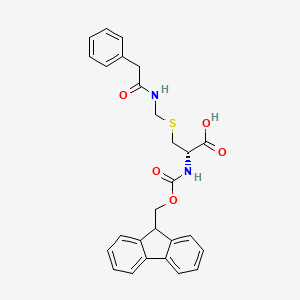

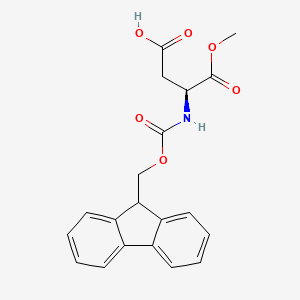

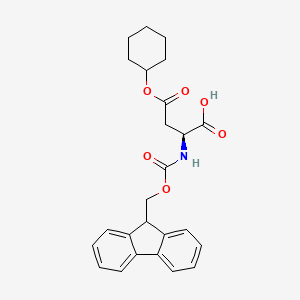

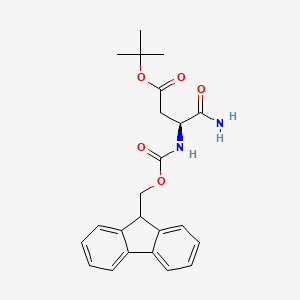

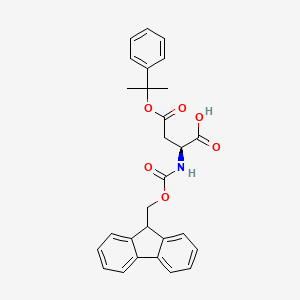

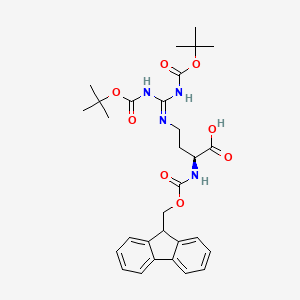

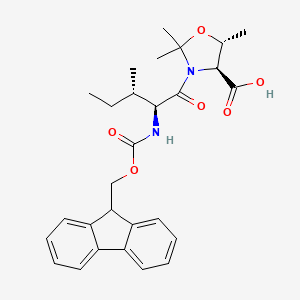

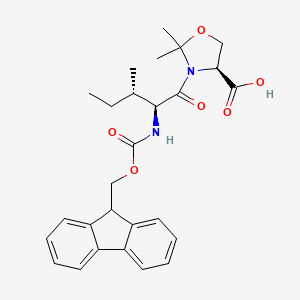

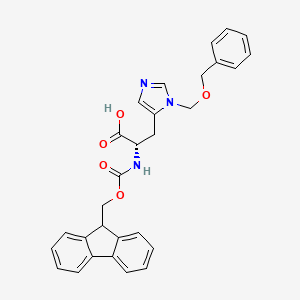

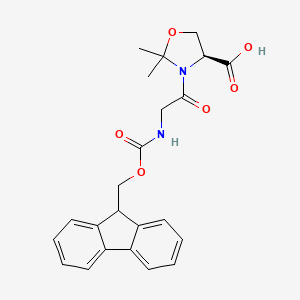

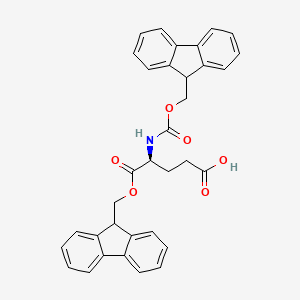

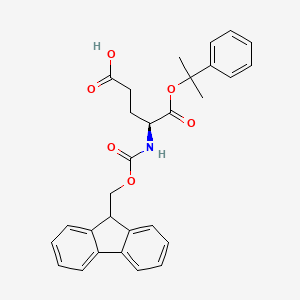

Es wurde eine einstufige Methode zur Synthese von 3-(Fmoc-Aminosäure)-3,4-Diaminobenzoesäuren verwendet, um beladene Diaminobenzoat-Harze herzustellen {svg_1} {svg_2} {svg_3} {svg_4}. Die Kupplung von freier Diaminobenzoesäure und Fmoc-Aminosäuren ergab reine Produkte mit einer Ausbeute von 40−94% ohne Reinigungsschritt zusätzlich zur Fällung, mit Ausnahme von Histidin {svg_5} {svg_6} {svg_7} {svg_8}.

Festphasenpeptidsynthese

Für den Prolinrest wurden Rohprodukte gesammelt und für die Festphasenpeptidsynthese verwendet, um eine moderate Ausbeute an einem Pentapeptid zu erhalten {svg_9} {svg_10}.

Herstellung ungewöhnlicher Aminosäurederivate

Diese Methode wurde zur Herstellung ungewöhnlicher Aminosäurederivate verwendet, nämlich (2-Naphthyl)alanin und 6-Aminohexansäurederivate, mit Ausbeuten von 50 bzw. 65% {svg_11} {svg_12}.

C-terminale Funktionalisierung von Peptiden

Diaminobenzoat (Dbz)-Harz ist ein effizientes Sicherheitsfängerharz, das häufig zur Herstellung von Thioestern verwendet wird {svg_13}. Dbz-Harz wurde bei der C-terminalen Funktionalisierung anderer Peptide verwendet, darunter Thiolactone, Acylbenzimidazolinone und cyclische Peptide {svg_14}.

Herstellung von Polymer-Peptid-Konjugaten

Dbz-Harz wurde zur Herstellung von Polymer-Peptid-Konjugaten verwendet {svg_15}.

Einführung von Carboxaldehyden am C-Terminus

Dbz-Harz wurde verwendet, um Carboxaldehyde am C-Terminus einzuführen {svg_16}.

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of peptides , suggesting that its targets could be proteins or enzymes involved in peptide synthesis or function.

Mode of Action

3-Fmoc-4-diaminobenzoic acid is used in the synthesis of peptides . It’s introduced into resin and after deprotection of the Fmoc group, the 3-amino group is coupled with the next amino acid . This suggests that 3-Fmoc-4-diaminobenzoic acid interacts with its targets by forming bonds with amino acids, thereby facilitating the synthesis of peptides.

Action Environment

The action of 3-Fmoc-4-diaminobenzoic acid can be influenced by various environmental factors. For instance, it’s recommended to store the compound at temperatures between 0 - 8°C .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion of 3-Fmoc-4-diaminobenzoic acid . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

Zukünftige Richtungen

The current century has witnessed a lot of progress in the field of peptide synthesis, including developments in new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers . The one-step method for synthesizing 3-Fmoc-4-diaminobenzoic acids could be a promising direction for future research and development .

Biochemische Analyse

Biochemical Properties

3-Fmoc-4-diaminobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of cyclic peptides. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is used as a linker in the synthesis of cyclic peptides via native chemical ligation. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The compound interacts with coupling reagents such as HBTU and HATU, which facilitate the formation of peptide bonds. Additionally, 3-Fmoc-4-diaminobenzoic acid can interact with other amino acids, forming stable peptide bonds that are essential for the synthesis of complex peptides .

Cellular Effects

The effects of 3-Fmoc-4-diaminobenzoic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound itself does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using 3-Fmoc-4-diaminobenzoic acid can have significant effects on cell function. These peptides can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, cyclic peptides synthesized using 3-Fmoc-4-diaminobenzoic acid can inhibit or activate specific enzymes, leading to changes in cellular processes .

Molecular Mechanism

The molecular mechanism of 3-Fmoc-4-diaminobenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of 4-diaminobenzoic acid during the synthesis process. Under basic conditions, the Fmoc group is removed, exposing the amino group for peptide bond formation. The compound can form stable peptide bonds with other amino acids, facilitating the synthesis of complex peptides. Additionally, 3-Fmoc-4-diaminobenzoic acid can participate in native chemical ligation, where it acts as a linker to form cyclic peptides. This process involves the formation of a thioester intermediate, which reacts with an amino group to form a peptide bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fmoc-4-diaminobenzoic acid can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures. In peptide synthesis, the stability of 3-Fmoc-4-diaminobenzoic acid is crucial for the successful formation of peptide bonds. Long-term studies have shown that the compound can maintain its stability and effectiveness in peptide synthesis over extended periods, provided it is stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of 3-Fmoc-4-diaminobenzoic acid in animal models are primarily related to the peptides synthesized using the compound. Different dosages of these peptides can have varying effects on animal physiology. For instance, low doses of cyclic peptides synthesized using 3-Fmoc-4-diaminobenzoic acid may have minimal effects, while higher doses can lead to significant physiological changes. These changes can include alterations in enzyme activity, modulation of cell signaling pathways, and changes in gene expression. High doses of these peptides can also lead to toxic or adverse effects, such as organ damage or immune responses .

Metabolic Pathways

3-Fmoc-4-diaminobenzoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. For example, coupling reagents such as HBTU and HATU are used to activate the carboxyl group of amino acids, allowing them to react with the amino group of 3-Fmoc-4-diaminobenzoic acid. This interaction is essential for the formation of stable peptide bonds. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in peptide synthesis .

Transport and Distribution

The transport and distribution of 3-Fmoc-4-diaminobenzoic acid within cells and tissues are primarily related to its role in peptide synthesis. The compound is transported into cells via specific transporters or binding proteins. Once inside the cell, 3-Fmoc-4-diaminobenzoic acid can localize to specific compartments, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. The compound’s distribution within the cell can influence its effectiveness in peptide synthesis, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 3-Fmoc-4-diaminobenzoic acid is crucial for its activity and function in peptide synthesis. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-Fmoc-4-diaminobenzoic acid may be localized to the endoplasmic reticulum, where it participates in the synthesis of membrane-bound or secreted peptides. The compound’s localization can also affect its interactions with other biomolecules, such as enzymes and transporters, which are essential for peptide synthesis .

Eigenschaften

IUPAC Name |

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLZBKSOHQLVRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.